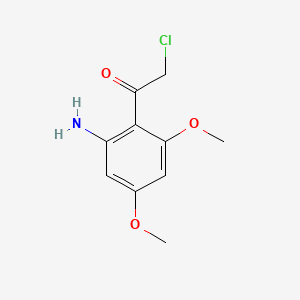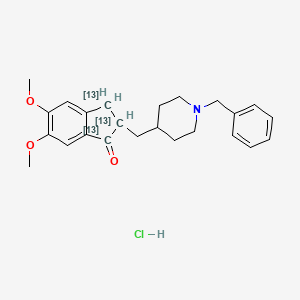
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of ethanone, featuring an amino group and two methoxy groups on the phenyl ring, along with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dimethoxyphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 2-amino-4,6-dimethoxyphenol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted ethanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chlorine atom can participate in electrophilic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-: Similar structure but with different positions of methoxy groups.
Ethanone, 1-(2-amino-3,4-dimethoxyphenyl)-: Another isomer with methoxy groups at different positions.
Ethanone, 1-(2-amino-4,6-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
Ethanone, 1-(2-amino-4,6-dimethoxyphenyl)-2-chloro- is unique due to the presence of both methoxy and chlorine substituents, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-(2-amino-4,6-dimethoxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5,12H2,1-2H3 |
InChI Key |
ICGLEXBSEYOKMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)





![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)



![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)


